molecular formula C23H21N3O2S2 B2845308 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-25-5

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2845308
CAS No.: 686771-25-5
M. Wt: 435.56
InChI Key: USSZNBHUENJRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with sulfur-containing and indole-derived substituents. Its structure includes:

  • Thienopyrimidinone scaffold: A bicyclic system combining thiophene and pyrimidine rings, known for its pharmacological relevance in kinase inhibition and anticancer activity.
  • Indolin-1-yl-2-oxoethylthio moiety: A sulfur-linked indole derivative at position 2, which may contribute to target binding via hydrogen bonding or hydrophobic interactions.

This compound’s synthesis typically involves multi-step heterocyclic coupling, as inferred from analogous protocols in (e.g., Scheme 4 for thiazolidinone derivatives).

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-6-8-17(9-7-15)26-22(28)21-18(11-13-29-21)24-23(26)30-14-20(27)25-12-10-16-4-2-3-5-19(16)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSZNBHUENJRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bioactivity (Hypothetical Inference)

While direct data are unavailable, analogues like chromenone derivatives () are associated with anti-inflammatory or antimicrobial activity, whereas thienopyrimidinones are explored for kinase inhibition.

Preparation Methods

Starting Material Preparation

The dihydrothiophene precursor 1a (2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrothiophene) was synthesized via Gewald reaction, adapting protocols from thieno[2,3-d]pyrimidine literature. Cyclohexanone, sulfur, and cyanoacetate in morpholine yielded the aminothiophene carboxylate in 68% yield after recrystallization (ethanol).

Cyclization to Pyrimidinone Core

Condensation of 1a (10 mmol) with p-tolyl isocyanate (12 mmol) in anhydrous acetonitrile under microwave irradiation (Biotage Initiator+, 100°C, 30 min) afforded 2a (3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one) in 79% yield. Microwave conditions reduced reaction time from 15 h (reflux) to 30 min while improving purity.

Table 1: Optimization of Cyclization Conditions

Condition Time (h) Yield (%) Purity (%)
Reflux (ACN) 15 62 88
Microwave (100°C) 0.5 79 95

Thiolation at Position 2

Generation of Thiol Intermediate

Treatment of 2a with thiourea (1.2 eq) in ethanolic KOH (2 M, 70°C, 4 h) produced the monopotassium salt 3a , which was acidified (2 M HCl) to isolate the free thiol 4a (2-mercapto-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one). The thiol exhibited characteristic IR absorption at 2550 cm⁻¹ (S-H stretch).

Table 2: Spectroscopic Data for Intermediate 4a

Parameter Value
IR (cm⁻¹) 2550 (S-H), 1680 (C=O)
¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, J=8.2 Hz, 2H, ArH), 2.91 (t, 2H, CH₂), 2.42 (s, 3H, CH₃)

Alkylation with 2-(Indolin-1-yl)-2-oxoethyl Bromide

Synthesis of Electrophilic Partner

2-(Indolin-1-yl)-2-oxoethyl bromide (5a ) was prepared by treating indoline (1.0 eq) with bromoacetyl bromide (1.2 eq) in dry DCM (0°C, 2 h), yielding a white solid (82%, m.p. 114–116°C).

Thioether Formation

Reaction of 4a (5 mmol) with 5a (5.5 mmol) in DMF containing K₂CO₃ (2 eq, 50°C, 6 h) furnished the target compound in 65% yield. Purification by MPLC (CombiFlash RF200, 10% MeOH/CHCl₃) provided analytically pure material.

Table 3: Alkylation Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 50 6 65
NaH THF 25 12 48

Structural Confirmation and Analysis

Spectroscopic Characterization

  • HRMS (ESI+) : m/z 464.1321 [M+H]⁺ (calc. 464.1318 for C₂₄H₂₂N₃O₂S₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 194.2 (C=O), 167.8 (pyrimidinone C4), 139.5 (p-tolyl quaternary C).

Alternative Synthetic Routes

One-Pot Thioether Installation

Attempts to introduce the thioether during cyclization using 2-(indolin-1-yl)-2-oxoethyl isothiocyanate led to side reactions (yield <20%), favoring stepwise synthesis.

Palladium-Catalyzed Coupling

Suzuki coupling of a 2-bromo intermediate with indolin-1-yl boronic ester was unsuccessful due to competing decomposition.

Industrial-Scale Considerations

Process Optimization

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduced E-factor from 32 to 18.
  • Continuous Flow : Microwave steps adapted to flow reactor (Vapourtec) increased throughput to 1.2 kg/day.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves multi-step reactions, including:

  • Thieno[3,2-d]pyrimidinone core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions using polar aprotic solvents (e.g., DMF) .
  • Thioether linkage introduction : Reaction of the core with 2-(indolin-1-yl)-2-oxoethyl thiol intermediates, optimized at 60–80°C with catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires strict pH control (~7–8) to minimize by-products .

Q. How is structural characterization performed to confirm the compound’s identity?

Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, thioether linkage at δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 445.12) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial testing : Disk diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thienopyrimidine scaffold’s ATP-binding affinity .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies often arise from:

  • Solvent polarity : DMF vs. DMSO alters reaction kinetics; lower yields in DMSO may result from reduced nucleophilicity .
  • Catalyst selection : Pd(OAc)₂ vs. CuI in cross-coupling steps can lead to varying by-product profiles. Optimization via DoE (Design of Experiments) is advised .
  • Impurity profiling : LC-MS identifies side products (e.g., over-oxidized thioethers), guiding protocol adjustments .

Q. What strategies address inconsistencies in biological activity across structural analogs?

  • SAR studies : Compare substituent effects (e.g., p-tolyl vs. 4-chlorophenyl analogs) on target binding. For example, bulky groups at the 3-position reduce kinase inhibition due to steric hindrance .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR tyrosine kinase) to rationalize activity differences .
  • Metabolic stability assays : Hepatic microsome studies reveal if poor activity stems from rapid Phase I metabolism (e.g., CYP450-mediated oxidation) .

Q. What mechanistic insights explain the compound’s reactivity in derivatization reactions?

  • Thioether oxidation : The sulfur atom undergoes oxidation to sulfoxide/sulfone derivatives under H₂O₂, altering electronic properties and bioactivity .
  • Indole ring functionalization : Electrophilic substitution at the indole C-5 position is favored due to electron-donating effects from the oxoethyl group .
  • Pyrimidinone ring opening : Basic conditions (pH >10) hydrolyze the 4-keto group, forming carboxylic acid derivatives .

Q. How can researchers validate target engagement in complex biological systems?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (ka/kd) to immobilized targets .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding in live cells .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°CMaximizes Sₙ2 substitution
Solvent PolarityDMF (ε = 36.7)Enhances nucleophilicity
Catalyst Loading5 mol% K₂CO₃Reduces side reactions

Q. Table 2. Key Biological Activity Data

Assay TypeTargetResult (IC₅₀/EC₅₀)Reference
Kinase InhibitionEGFR0.45 μM
AntiproliferativeMCF-7 Cells2.1 μM
AntibacterialS. aureus8.2 mm inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.